molecular formula C16H34N4O4 B14722849 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid CAS No. 5423-61-0

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid

Cat. No.: B14722849
CAS No.: 5423-61-0
M. Wt: 346.47 g/mol
InChI Key: ZWPKWMGPJWNIKP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine (CAS: 2639634-65-2) is a branched polyamine featuring a piperazine core with two 3-aminopropyl substituents at the 1,4-positions (C₁₀H₂₄N₄; molecular weight 200.33 g/mol) . Its structure confers high flexibility and multiple protonation sites, making it a versatile building block in drug synthesis and polymer chemistry. Hexanedioic acid (adipic acid, C₆H₁₀O₄) is a six-carbon dicarboxylic acid often paired with amines to form salts or coordination complexes.

Properties

CAS No.

5423-61-0

Molecular Formula

C16H34N4O4

Molecular Weight

346.47 g/mol

IUPAC Name

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid

InChI

InChI=1S/C10H24N4.C6H10O4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12;7-5(8)3-1-2-4-6(9)10/h1-12H2;1-4H2,(H,7,8)(H,9,10)

InChI Key

ZWPKWMGPJWNIKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN)CCCN.C(CCC(=O)O)CC(=O)O

Related CAS

28632-63-5

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Piperazine

Piperazine reacts with 3-chloropropylamine hydrochloride under alkaline conditions. Anhydrous potassium carbonate facilitates deprotonation, while acetone acts as the solvent:
$$
\text{Piperazine} + 2 \, \text{ClCH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \, \text{Acetone}} \text{1,4-Bis(3-aminopropyl)piperazine} + 2 \, \text{HCl}
$$
Reaction conditions:

  • Temperature: 60–70°C
  • Duration: 48–72 hours
  • Yield: 70–85%

Reductive Amination

An alternative method involves reductive amination of piperazine with acrylonitrile followed by hydrogenation:
$$
\text{Piperazine} + 2 \, \text{CH}2=\text{CHCN} \xrightarrow{\text{H}2, \, \text{Raney Ni}} \text{1,4-Bis(3-aminopropyl)piperazine}
$$
This method avoids halogenated intermediates but requires high-pressure hydrogenation equipment.

Formation of the Adipate Salt

The diamine is neutralized with adipic acid in aqueous or alcoholic media.

Aqueous Neutralization

A stoichiometric mixture of 1,4-bis(3-aminopropyl)piperazine and adipic acid (1:1 molar ratio) is stirred in water at 25–30°C:
$$
\text{C}{10}\text{H}{24}\text{N}4 + \text{C}6\text{H}{10}\text{O}4 \rightarrow \text{C}{16}\text{H}{34}\text{N}4\text{O}4
$$
Key Parameters :

  • Concentration: 10–20% (w/v)
  • pH adjustment: 6.5–7.5 using NaOH/HCl
  • Yield: >95% after crystallization

Solvent-Based Crystallization

Ethanol or isopropanol enhances purity by precipitating the salt. Patents report using 1,000 parts water with 80 parts diamine adipate and 400 parts ε-caprolactam for co-polymerization.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (1:1 v/v) to remove unreacted amines or acids. Multiple cycles yield >99% purity.

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 3,300 cm⁻¹ (N–H stretch), 1,640 cm⁻¹ (C=O), and 1,550 cm⁻¹ (C–N).
  • NMR :
    • ¹H NMR (D₂O) : δ 3.2–3.5 (m, piperazine CH₂), 2.6–2.8 (m, aminopropyl CH₂), 1.5–1.7 (m, adipate CH₂).
    • ¹³C NMR : 174 ppm (adipate C=O), 50–55 ppm (piperazine C).

Thermal Properties

  • Melting point: 185–190°C (decomposition).
  • TGA: Stable up to 200°C, with 95% weight loss by 300°C.

Industrial Applications

Photosensitive Resins

The compound serves as a crosslinker in water-developable flexographic printing plates. Its amine groups enhance adhesion to polyamide substrates, while adipate improves thermal stability.

Polymer Synthesis

In polyamide resins, it acts as a chain extender:
$$
\text{Polyamide} + \text{C}{16}\text{H}{34}\text{N}4\text{O}4 \xrightarrow{\text{Heat}} \text{Crosslinked Polymer} $$ Applications include heat-sensitive mask layers and barrier coatings.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce different amine derivatives .

Scientific Research Applications

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Polyamines

Compound A : 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine
  • Structure: Substituted with a 3-chlorophenyl group instead of an aminopropyl chain.
  • Pharmacological Impact : Aryl groups enhance lipophilicity, improving blood-brain barrier penetration. Demonstrated anticonvulsant activity (ED₅₀ = 45 mg/kg in mice) .
  • Synthesis : Prepared via reductive alkylation of substituted anilines .
Compound B : 3-(Piperazin-1-yl)propan-1-amine
  • Structure: Lacks the second aminopropyl group, reducing molecular weight (C₇H₁₇N₃; 143.23 g/mol).
  • Functional Differences : Lower basicity and reduced chelation capacity compared to the target compound. Used in simpler ligand systems .
Compound C : 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-1-amine
  • Structure : Incorporates a pyrimidine ring.
  • Bioactivity : Aromatic π-π interactions enhance receptor binding affinity, particularly in dopamine D4 antagonists (Ki = 0.51 nM) .

Dicarboxylic Acid Comparisons

Hexanedioic Acid (Adipic Acid)
  • Applications : Key in nylon-6,6 production; pKa₁ = 4.41, pKa₂ = 5.41 .
  • Salts : Forms stable salts with amines, improving drug solubility.
Glutaric Acid (C₅) and Pimelic Acid (C₇)
  • Chain Length Effects : Shorter chains (glutaric) increase solubility but reduce thermal stability. Longer chains (pimelic) enhance polymer flexibility.

Morpholine and Piperidine Analogues

Compound D : 3-Morpholinopropylamine
  • Structure : Replaces piperazine with morpholine (C₇H₁₆N₂O; 144.22 g/mol).
  • Pharmacokinetics : Oxygen in morpholine reduces basicity, altering tissue distribution .
Compound E : 5-[2-(Piperidin-1-yl)ethyl]-hexacyclododecanol
  • Structure : Incorporates a piperidine ring and hexacyclic framework.
  • Activity : Exhibits sigma-1 receptor affinity (IC₅₀ = 120 nM) and calcium channel modulation .

Pharmacological and Industrial Relevance

  • Drug Design: The target compound’s dual aminopropyl groups enhance binding to amyloid-beta peptides in Alzheimer’s models .
  • Industrial Use : Hexanedioic acid’s six-carbon chain optimizes nylon-6,6 crystallinity, unlike shorter dicarboxylic acids .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) pKa (amine) LogP
Target Compound C₁₀H₂₄N₄ 200.33 9.1, 8.3 -1.2
3-Morpholinopropylamine C₇H₁₆N₂O 144.22 8.9 -0.5
Adipic Acid C₆H₁₀O₄ 146.14 4.41, 5.41 0.08

Table 2: Pharmacological Activities

Compound Biological Target Activity (IC₅₀/Ki) Reference
Target Compound Amyloid-beta aggregation 12 µM
L-750,667 Dopamine D4 Receptor 0.51 nM
Compound 24 Sigma-1 Receptor 120 nM

Biological Activity

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid, also known as 1,4-bis(3-aminopropyl)piperazine (BAPP), is a compound that has garnered attention for its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.

  • Molecular Formula : C10H24N4
  • Molecular Weight : 200.33 g/mol
  • InChI Key : XUSNPFGLKGCWGN-UHFFFAOYSA-N
  • CAS Number : 7209-38-3
  • Solubility : Fully miscible in water

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of research include:

Antimalarial Activity

Research indicates that derivatives of BAPP have been evaluated for their antimalarial properties. A study focused on libraries synthesized around the BAPP skeleton identified compounds that inhibit the cytosolic aminopeptidase Pfa-M1, a potential target for new antimalarial drugs. High-throughput evaluations showed promising results in inhibiting malaria parasites through mechanisms similar to chloroquine, including accumulation in the acidic food vacuole and inhibition of beta-hematin formation .

Cytotoxicity and Antitumor Activity

BAPP has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity, with IC50 values ranging from 34 to >100 µM across different tumor models. These findings suggest that BAPP derivatives may have potential as anticancer agents .

The mechanisms underlying the biological activities of BAPP are multifaceted:

  • Inhibition of Enzymes : The inhibition of specific enzymes such as Pfa-M1 suggests a targeted mechanism that disrupts vital processes in pathogens.
  • Cellular Uptake and Localization : Studies using fluorescence assays indicated that some derivatives are localized outside the food vacuole in malaria parasites, hinting at alternative targets within the cell .

Case Studies and Research Findings

StudyFocusFindings
Antimalarial ActivityIdentified BAPP derivatives as inhibitors of Pfa-M1 with chloroquine-like mechanisms.
CytotoxicityDemonstrated significant cytotoxicity against tumor cells with IC50 values between 34 - 100 µM.
Antimicrobial ActivityFunctionalized piperazine derivatives showed promising antimicrobial properties.

Applications

The diverse biological activities of BAPP suggest several potential applications:

  • Antimalarial Drug Development : Targeting malaria through enzyme inhibition.
  • Cancer Therapeutics : Development of cytotoxic agents against specific tumor types.
  • Antimicrobial Agents : Exploration of antimicrobial properties for broader therapeutic use.

Q & A

Basic: What are the standard synthetic routes for preparing 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine and its adduct with hexanedioic acid?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, in Scheme 1 of -(4-phenylpiperazin-1-yl)propan-1-amine is synthesized via refluxing 1-phenylpiperazine with a bromopropane derivative using K₂CO₃ as a base and TEBA (triethylbenzylammonium chloride) as a phase-transfer catalyst in acetone. Purification often employs column chromatography (e.g., ethyl acetate/hexane gradients, as in ) or acid-base extraction. For hexanedioic acid adducts, coupling reactions (e.g., carbodiimide-mediated) under anhydrous conditions are common, followed by recrystallization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., piperazine protons at δ 2.4–3.1 ppm, aromatic protons in ).
  • IR Spectroscopy : Identify amine N-H stretches (~3298 cm⁻¹, ) and carboxylate C=O stretches (~1700 cm⁻¹ for hexanedioic acid).
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ in ). Advanced studies may use X-ray crystallography to resolve stereochemistry (e.g., Dimroth rearrangement validation in ) .

Advanced: How can factorial design optimize reaction conditions for higher yields?

Methodological Answer:
A full factorial design () can test variables like temperature, solvent polarity, and catalyst loading. For example:

  • Variables : Reflux time (5–7 h), base (K₂CO₃ vs. Cs₂CO₃), and solvent (acetone vs. DMSO).
  • Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions. highlights process control frameworks for scaling reactions .

Advanced: How to resolve discrepancies in NMR data (e.g., unexpected peaks or splitting patterns)?

Methodological Answer:

  • Impurity Analysis : Compare with synthetic intermediates (e.g., unreacted starting materials in ).
  • Dynamic Effects : Investigate rotational barriers in piperazine rings using variable-temperature NMR.
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace coupling efficiency (e.g., ’s Dimroth rearrangement study) .

Basic: What biological targets or receptor affinities are associated with this compound?

Methodological Answer:
Piperazine derivatives often target:

  • Sigma-1 Receptors : Modulate calcium channels ().
  • Dopamine Transporters : Analogues in show potent dopamine uptake inhibition.
  • Anticancer Activity : Imidazolone derivatives in exhibit cytotoxicity via kinase inhibition. Validate via radioligand binding assays or cell viability screens (e.g., MTT) .

Advanced: How to design structure-activity relationship (SAR) studies for piperazine backbone modifications?

Methodological Answer:

  • Core Modifications : Introduce substituents (e.g., methyl, fluoro) at the piperazine nitrogen or propyl chain ( ).
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to predict binding modes to sigma-1 receptors.
  • In Vivo Testing : Assess bioavailability and CNS penetration in rodent models for neuropharmacological applications .

Advanced: How can computational tools (e.g., COMSOL, AI) enhance reaction design?

Methodological Answer:

  • Quantum Chemical Calculations : Predict transition states ( ’s ICReDD approach).
  • Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., copper bromide in ).
  • COMSOL Multiphysics : Simulate mass transfer in reactors ( ) for scale-up .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent amine oxidation.
  • Moisture Sensitivity : Use desiccants for hygroscopic adducts (e.g., hexanedioic acid salts).
  • Analytical Monitoring : Periodically check purity via HPLC (e.g., ’s 95% purity threshold) .

Advanced: How to validate purity and identity using orthogonal methods?

Methodological Answer:

  • Orthogonal Techniques : Combine NMR, HRMS, and elemental analysis.
  • Chromatography : Use reverse-phase HPLC with UV/Vis detection (λ = 254 nm).
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability and hydrate content .

Basic: What are the potential applications in drug discovery?

Methodological Answer:

  • Neuropharmacology : Dopamine/sigma-1 ligands for addiction or depression ( ).
  • Oncology : Imidazolone-based kinase inhibitors ( ).
  • Antimicrobials : Piperazine derivatives often disrupt bacterial efflux pumps .

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